molecular formula C18H12ClN3O B2748782 (E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide CAS No. 327076-65-3

(E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide

Cat. No.: B2748782
CAS No.: 327076-65-3
M. Wt: 321.76
InChI Key: UWAGOVNYEUQWBU-FMIVXFBMSA-N
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Description

(E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide is a structurally optimized small molecule designed for advanced research in cancer immunotherapy. Its core scaffold is derived from (E)-2-cyano-3-(1H-indol-3-yl)acrylamide, a privileged structure recognized for targeting the tryptophan-kynurenine immune checkpoint pathway. This compound is specifically investigated for its potential to inhibit tryptophan 2,3-dioxygenase (TDO), a key immunosuppressive enzyme overexpressed in various human cancers . TDO catalyzes the conversion of tryptophan to kynurenine within the tumor microenvironment, a process that facilitates tumor immune evasion by depleting essential amino acids for T-cells and generating immunosuppressive metabolites . Pharmacological inhibition of TDO can restore anti-tumor immune responses and has shown synergistic effects when combined with other immunotherapies, such as PD-1/PD-L1 checkpoint inhibitors . The (E)-2-cyano-3-(1H-indol-3-yl)acrylamide pharmacophore is designed to mimic the natural substrate of TDO, enabling targeted interaction with the enzyme's active site . Related analogs within this chemical class have demonstrated significant tumor growth suppression in preclinical models, such as Hepa1-6 hepatocellular carcinoma allografts, and have exhibited a favorable safety profile . This compound is intended for research use to further explore the mechanisms of cancer immune evasion, to evaluate novel immunotherapeutic strategies, and to develop potential combination treatments aimed at overcoming resistance to current checkpoint inhibitor therapies .

Properties

IUPAC Name

(E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c19-15-6-2-4-8-17(15)22-18(23)12(10-20)9-13-11-21-16-7-3-1-5-14(13)16/h1-9,11,21H,(H,22,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAGOVNYEUQWBU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide is a synthetic organic compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C18H12ClN3O
Molecular Weight : 321.76 g/mol
IUPAC Name : (E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide

The compound features a chlorophenyl group , a cyano group , and an indole moiety , which are crucial for its biological activity. The structural characteristics suggest potential interactions with various biological targets.

The biological activity of (E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.
  • Cytokine Modulation : It has shown potential in modulating cytokine levels, particularly IL-1β and TNFα, which are critical in inflammatory responses.
  • Antioxidant Activity : The compound may enhance antioxidant enzyme expression by interacting with the Nrf2 pathway, providing a protective effect against oxidative stress.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of (E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide. For instance, in vitro assays demonstrated that the compound could significantly reduce the production of nitrite and pro-inflammatory cytokines in macrophage cultures without causing cytotoxicity at concentrations up to 100 μM .

In vivo studies utilizing models such as Freund’s complete adjuvant (CFA)-induced paw edema showed that treatment with this compound resulted in a notable reduction in edema, comparable to standard anti-inflammatory drugs like dexamethasone . The compound exhibited an inhibition rate of leukocyte migration, suggesting its potential as an effective anti-inflammatory agent.

Anticancer Potential

The indole moiety in the structure of (E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide is often associated with anticancer properties. Preliminary research indicates that this compound may induce apoptosis in cancer cell lines through the modulation of cell cycle regulators and apoptosis-related proteins . Further investigation into its cytotoxic effects on various cancer cells is warranted to establish its therapeutic potential.

Case Studies and Research Findings

StudyFindings
In Vitro Macrophage Assays Significant reduction in IL-1β and TNFα production; no cytotoxicity at concentrations ≤100 μM .
CFA-Induced Paw Edema Model Reduced paw edema comparable to dexamethasone; inhibition of leukocyte migration by 63.2% .
Anticancer Activity Induction of apoptosis in cancer cell lines; modulation of cell cycle regulators.

Comparison with Similar Compounds

Key Structural Variations and Pharmacological Implications

The table below summarizes critical differences between the target compound and its analogs:

Compound Name Substituents on Phenyl Ring Additional Modifications Key Targets/Activities References
(Target) (E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide 2-chloro None Hypothesized: COX-2 inhibition -
ICMD-01 (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide Phenyl (no substituent) Parent structure COX-2 (ΔG = -11.26 kcal/mol), IL-1β/TNFα inhibition
(Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(1H-indol-3-yl)-N-propylacrylamide 4-chloro Propylamide chain Undisclosed (synthetic intermediate)
(E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b) 2-chloro Ethyl linker to indole BChE inhibition (IC50 = 1.95 μM)
(2E)-2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)acrylamide 2-methoxy, 2-methyl Methyl and methoxy groups Undisclosed (structural analog)
N-(3-Cyano-1H-indol-5-yl)-3-[4-(trifluoromethoxy)phenyl]acrylamide 4-(trifluoromethoxy) Trifluoromethoxy group, cyano-indole Not reported

Impact of Substituent Position and Electronic Effects

  • Ortho vs. Ortho-substituted chlorines may enhance binding to hydrophobic pockets in COX-2 .
  • Electron-Withdrawing vs. Methoxy groups (e.g., in ) reduce electron-withdrawing effects, which may decrease binding affinity but improve solubility .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability: The 2-chloro substituent may slow hepatic metabolism compared to non-halogenated analogs (e.g., ICMD-01), as chlorine resists oxidative degradation . Trifluoromethoxy groups (e.g., in ) enhance metabolic stability but may increase lipophilicity, raising toxicity concerns .
  • The target compound’s chloro substituent may further mitigate off-target effects.

Q & A

Q. What are the critical steps and methodologies for synthesizing (E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide?

The synthesis typically involves multi-step organic reactions, including:

  • Knoevenagel condensation : To form the acrylamide backbone by reacting a cyanoacetamide derivative with an aldehyde (e.g., indole-3-carboxaldehyde).
  • Nucleophilic substitution : Introduction of the 2-chlorophenyl group via coupling reactions using reagents like sodium hydride or DMF as a solvent .
  • Purification : Techniques such as column chromatography or HPLC ensure >95% purity, with intermediates monitored via TLC .
    Key conditions : Temperature control (0–80°C), anhydrous solvents (e.g., THF), and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and E/Z isomerism (e.g., vinyl proton signals at δ 7.4–8.1 ppm) .
  • LC-MS : Validates molecular weight (e.g., m/z 383.85 [M+H]⁺) and purity (>98% via HPLC) .
  • IR spectroscopy : Identifies functional groups (e.g., cyano stretching at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like kinases or proteases using fluorescence-based protocols .
  • Antimicrobial screening : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Cytotoxicity testing : MTT or SRB assays on cancer cell lines (e.g., IC₅₀ values reported for indole derivatives in the low µM range) .

Advanced Research Questions

Q. How does the E-configuration of the acrylamide moiety influence bioactivity compared to Z-isomers?

The E-configuration places the cyano and indole groups on opposite sides of the double bond, enhancing steric complementarity with target proteins (e.g., enzyme active sites). Studies on analogs show E-isomers exhibit 3–5× higher activity in kinase inhibition due to optimized binding geometries . Methodological validation : X-ray crystallography (e.g., SHELX-refined structures) and molecular docking simulations correlate stereochemistry with activity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response standardization : Use fixed protocols (e.g., 72-hour incubation for cytotoxicity assays) to minimize variability .
  • Orthogonal assays : Cross-validate enzyme inhibition with cellular uptake studies (e.g., LC-MS quantification of intracellular concentrations) .
  • Structural analogs : Compare derivatives (e.g., replacing 2-chlorophenyl with 4-methoxyphenyl) to isolate substituent effects .

Q. How can crystallographic data (e.g., SHELX-refined structures) elucidate structure-activity relationships (SAR)?

  • SHELX refinement : Resolves bond angles and torsion angles critical for binding (e.g., indole ring π-stacking with receptor residues) .
  • Electron density maps : Identify key interactions (e.g., hydrogen bonds between the cyano group and catalytic lysine residues) .
    Example : A related indole-acrylamide compound showed a 2.1 Å resolution structure with a 30° dihedral angle between the indole and acrylamide planes, optimizing hydrophobic interactions .

Q. What computational methods predict SAR for derivatives of this compound?

  • QSAR modeling : Uses descriptors like LogP, polar surface area, and H-bond acceptors to predict bioavailability .
  • Molecular dynamics (MD) : Simulates binding stability over 100 ns trajectories (e.g., free energy calculations via MM-PBSA) .
  • Fragment-based design : Replaces the 2-chlorophenyl group with bioisosteres (e.g., thiophene) to enhance solubility without losing potency .

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